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Introduction
Amdizalisib, also known as HMPL-689, is a novel, potent, and highly selective oral inhibitor of

the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] Developed by HUTCHMED, it

represents a promising therapeutic agent for the treatment of various B-cell hematological

malignancies.[2][3] The aberrant activation of the PI3Kδ signaling pathway is a critical driver in

the proliferation and survival of malignant B-cells, making it a key therapeutic target.[1][4]

Amdizalisib has demonstrated a favorable pharmacokinetic profile and a manageable safety

profile in preclinical and clinical studies, leading to its designation as a Breakthrough Therapy in

China for relapsed or refractory follicular lymphoma.[1][5] This guide provides an in-depth

technical overview of Amdizalisib, summarizing key data and experimental methodologies to

support ongoing research and development efforts.

Mechanism of Action: Targeting the PI3Kδ Signaling
Pathway
The phosphoinositide 3-kinase (PI3K) family of enzymes is crucial for regulating cellular

processes such as growth, proliferation, survival, and differentiation.[6] The PI3Kδ isoform is

predominantly expressed in hematopoietic cells and plays a central role in the B-cell receptor

(BCR) signaling pathway.[7][8] In many B-cell malignancies, this pathway is constitutively

active, promoting cancer cell survival and proliferation.[5]
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Upon antigen binding to the B-cell receptor, a signaling cascade involving Lyn and Syk kinases

activates PI3Kδ.[4][9] Activated PI3Kδ then phosphorylates phosphatidylinositol (4,5)-

bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts

as a second messenger, recruiting and activating downstream effectors like AKT, which in turn

promotes cell survival and proliferation.

Amdizalisib is an ATP-competitive inhibitor that selectively binds to PI3Kδ, blocking its kinase

activity.[10] This inhibition prevents the conversion of PIP2 to PIP3, thereby downregulating the

entire PI3Kδ/AKT signaling cascade and inducing apoptosis in malignant B-cells. Its high

selectivity for the delta isoform over other PI3K isoforms, particularly the gamma isoform, is

designed to minimize the risk of broad immune suppression and associated serious infections.

[8]
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Caption: PI3Kδ signaling pathway and Amdizalisib's mechanism of action.
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Preclinical Research and In Vitro/In Vivo Activity
Amdizalisib has demonstrated potent and selective inhibitory activity in a range of preclinical

models.

Biochemical and Cellular Activity
In biochemical and cellular assays, Amdizalisib potently inhibited PI3Kδ. It has shown high

selectivity for the delta isoform, with over 250-fold selectivity against other PI3K isoforms and

no significant inhibition of 319 other protein kinases at a concentration of 1 µM.[1] This high

selectivity is a key feature, potentially leading to a better safety profile compared to less

selective PI3K inhibitors.[8]

Assay Type Target IC50 Value Reference

Biochemical Assay PI3Kδ 0.8 - 3 nM [1]

Cellular Assay (p-

AKT)
PI3Kδ 0.8 - 3 nM [1]

Human Whole Blood

Assay
PI3Kδ 0.8 - 3 nM [1]

Cell Viability (B-cell

lymphoma lines)
Various 0.005 - 5 µM [1]

In Vivo Anti-Tumor Activity
In animal models, Amdizalisib has shown significant anti-tumor activity. A pharmacodynamic

study in rats demonstrated a long-lasting and strong inhibition of B-cell activation at doses as

low as 0.1 mg/kg.[1] Furthermore, in human B-cell lymphoma xenograft models, Amdizalisib
enhanced the anti-tumor activity of standard-of-care agents and other targeted therapies.[1]

Experimental Protocols
Kinase Activity Assay (Transcreener™ Fluorescence
Polarization Assay)
This assay quantifies the activity of PI3Kδ by measuring the production of ADP.
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Reaction Setup: A reaction mixture is prepared containing PI3Kδ enzyme, substrate (PIP2),

and ATP in a suitable buffer.

Inhibitor Addition: Amdizalisib is added at various concentrations to the reaction mixture.

Incubation: The reaction is incubated at room temperature to allow for the enzymatic reaction

to proceed.

Detection: The Transcreener™ ADP² FP Assay detection mixture, containing an ADP

antibody and a fluorescent tracer, is added.

Measurement: The fluorescence polarization is measured. The amount of ADP produced is

inversely proportional to the polarization value.

Data Analysis: IC50 values are calculated by plotting the percentage of inhibition against the

logarithm of the inhibitor concentration.[1]

Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.

Cell Plating: B-cell lymphoma cell lines are seeded in 96-well plates.

Compound Treatment: Cells are treated with varying concentrations of Amdizalisib.

Incubation: The plates are incubated for a specified period (e.g., 72 hours).

Reagent Addition: An equal volume of CellTiter-Glo® Reagent is added to each well.

Lysis and Signal Stabilization: The plate is shaken for 2 minutes to induce cell lysis, followed

by a 10-minute incubation at room temperature to stabilize the luminescent signal.

Measurement: Luminescence is recorded using a plate reader.

Data Analysis: The luminescent signal is proportional to the amount of ATP present, which is

directly proportional to the number of viable cells. IC50 values are then determined.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://www.benchchem.com/product/b10823814?utm_src=pdf-body
https://aacrjournals.org/cancerres/article/82/12_Supplement/5454/702775/Abstract-5454-Amdizalisib-HMPL-689-a-highly
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10823814?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Plate B-cell Lymphoma Cells
(96-well plate)

Add Amdizalisib
(Varying Concentrations)

Incubate
(e.g., 72 hours)

Add CellTiter-Glo®
Reagent

Lyse Cells & Stabilize Signal
(10-12 mins)

Measure Luminescence

Analyze Data
(Calculate IC50)

End

Click to download full resolution via product page

Caption: A typical experimental workflow for a cell viability assay.
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Clinical Research Findings
Amdizalisib is being evaluated in multiple clinical trials for various hematological malignancies,

with promising results in relapsed or refractory lymphomas.[4][5]

Phase I Dose-Escalation Study (NCT03128164)
This study in Chinese patients with relapsed/refractory lymphomas established the safety,

tolerability, and preliminary efficacy of Amdizalisib.

Key Findings: The recommended Phase II dose (RP2D) was determined to be 30 mg once

daily (QD).[11] The drug exhibited dose-proportional pharmacokinetics and a manageable

toxicity profile.[11] Promising single-agent clinical activity was observed in patients with

relapsed/refractory B-cell lymphoma.[11]

Safety Profile: The most common Grade ≥3 non-hematologic treatment-emergent adverse

events (TEAEs) were pneumonia and hypertension. The most common Grade ≥3

hematologic TEAE was neutropenia.[11]

Dose Cohort Number of Patients DLTs Observed
Adverse Events
(Grade ≥3)

Cohort A (BID) 29 4

Asymptomatic

amylase increase,

hypercalcemia, lipase

increase

Cohort B (QD) 27 5

Maculopapular rash,

hypertriglyceridemia,

QT prolongation, rash

Data from ASH 2020 presentation of study NCT03128164.[11]

Phase II Registration Trial in Follicular Lymphoma
(NCT04849351)
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This multi-center, single-arm study in China evaluated Amdizalisib monotherapy in patients

with relapsed or refractory follicular lymphoma (FL) and marginal zone lymphoma (MZL).[4][12]

Study Design: A total of 108 patients with relapsed/refractory FL were enrolled.[4]

Endpoints: The primary endpoint is the objective response rate (ORR). Secondary endpoints

include complete response rate (CRR), progression-free survival (PFS), time to response

(TTR), and duration of response (DoR).[4]

Status: Patient enrollment was completed in February 2023, with topline results anticipated

in the second half of 2023.[4]

Pharmacokinetics and Metabolism
Preclinical and clinical studies have characterized the absorption, distribution, metabolism, and

excretion (ADME) properties of Amdizalisib.

Preclinical Pharmacokinetics
Absorption: Amdizalisib is well-absorbed orally.[2][3]

Distribution: It has high plasma protein binding (approximately 90%) and is extensively

distributed in tissues, though with a low brain-to-plasma exposure ratio in rats.[2][3]

Metabolism: Amdizalisib is extensively metabolized in vivo.[2][3] The main metabolic

pathways are oxidation of the benzene or pyrimidine rings and conjugation with cysteine or

glucuronic acid.[10]

Excretion: The drug and its metabolites are primarily excreted through bile and urine.[2][3]

Drug-Drug Interactions: Amdizalisib showed potential to inhibit P-gp, CYP2C8, and

CYP2C9, and to induce CYP1A2, CYP2B6, CYP3A4, and CYP2C9.[2][3][13]
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Species Clearance
Volume of
Distribution (Vss)

Plasma Protein
Binding

Mice Low to moderate N/A High (~90%)

Rats Low to moderate N/A High (~90%)

Dogs Low to moderate N/A High (~90%)

Monkeys Low to moderate N/A High (~90%)

Data from preclinical ADME studies.[2][3]

Human Pharmacokinetics
In a study with healthy Chinese volunteers who received a single oral dose of 30 mg,

Amdizalisib was rapidly absorbed, with a median Tmax of 2.5 hours.[10] Food intake can

delay its oral absorption but does not have a significant effect on the extent of absorption

(AUC).[10]

Conclusion
Amdizalisib is a highly selective and potent PI3Kδ inhibitor with a promising efficacy and

safety profile for the treatment of hematological malignancies, particularly relapsed or refractory

follicular lymphoma. Its favorable pharmacokinetic properties, including good oral absorption

and a low risk of drug accumulation, support its continued clinical development.[5][13] The data

presented in this technical guide underscore the potential of Amdizalisib as a valuable

therapeutic option, either as a monotherapy or in combination with other agents, for patients

with B-cell cancers. Further research and ongoing clinical trials will continue to define its role in

the evolving landscape of cancer therapy.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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